molecular formula C14H17NO3 B2998259 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2097857-69-5

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2998259
CAS No.: 2097857-69-5
M. Wt: 247.294
InChI Key: XCHURGWXEGKXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone (CAS 2097857-69-5) is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This molecule features a benzoxazepine scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its presence in compounds with various biological activities. For instance, structurally related 1,4-benzoxazepine analogs have been identified and developed as potent, selective, and orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR), a key kinase target in oncology research . Furthermore, other derivatives based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core have been reported as a novel class of potent ROCK (Rho-associated protein kinase) inhibitors, demonstrating potential for the treatment of conditions like glaucoma . These findings highlight the benzoxazepine core as a privileged structure in drug discovery, particularly in the development of kinase inhibitors. This makes this compound a valuable synthetic intermediate or scaffold for researchers exploring structure-activity relationships, developing new therapeutic agents, or conducting biochemical screening in life science and pharmaceutical development. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(12-5-7-17-10-12)15-6-8-18-13-4-2-1-3-11(13)9-15/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHURGWXEGKXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(tetrahydrofuran-3-yl)methanone is a member of the oxazepine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of substituted benzene derivatives with appropriate amine precursors under controlled conditions. The structural formula can be represented as follows:

C15H17N3O2\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This indicates the presence of a dihydrobenzo oxazepine core linked to a tetrahydrofuran moiety, which may enhance its pharmacological properties.

Anticancer Properties

Recent studies have shown that derivatives of oxazepines exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells. Specifically, one study highlighted that certain oxazepine derivatives displayed IC50 values as low as 16.19 μM against HCT-116 cells, indicating potent anticancer activity .

The anticancer effects are believed to be mediated through multiple pathways, including:

  • Induction of Apoptosis : Oxazepine derivatives may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some compounds have been shown to cause cell cycle arrest at specific phases, leading to reduced proliferation.
  • Inhibition of Tumor Growth : In vivo models have indicated that these compounds can significantly inhibit tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of oxazepine derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituent Effects : The introduction of various substituents on the oxazepine ring can enhance or diminish biological activity. For example, a methyl group substitution has been shown to affect cytotoxicity positively .
  • Lipophilicity : Compounds with higher lipophilicity tend to exhibit better membrane permeability and bioavailability, which are crucial for effective drug action .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance:

  • Oral Bioavailability : Certain derivatives have demonstrated good oral bioavailability in animal models, suggesting potential for therapeutic use.
  • Metabolic Stability : Compounds with favorable metabolic stability profiles are less likely to be rapidly degraded in vivo, thus prolonging their action .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 (μM)Mechanism of ActionNotes
Compound AMCF-716.19Induces apoptosisHigh potency
Compound BHCT-11617.16Cell cycle arrestModerate potency
Compound CVarious26Inhibits CETPGood oral bioavailability

Case Studies

  • Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of various oxazepine derivatives on MCF-7 and HCT-116 cell lines. The results indicated that specific structural modifications significantly increased cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • In Vivo Efficacy : Animal studies demonstrated that selected oxazepine compounds effectively reduced tumor size in xenograft models, supporting their potential as anticancer agents .

Comparison with Similar Compounds

Chloro-Substituted Derivatives

  • 2-Amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one (CAS 1784585-39-2): This derivative replaces the tetrahydrofuran group with a chloro-substituted benzooxazepine and an aminoethyl ketone.
  • 2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine (CAS N/A): Features an ethylamine side chain instead of methanone.

Fluorinated Derivatives

  • (7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone (CAS 2034290-42-9): Fluorination at the 7-position enhances metabolic stability and lipophilicity. The isoquinoline group may improve kinase selectivity due to π-π stacking interactions in hydrophobic binding pockets .

Analogues with Alternative Heterocyclic Moieties

Dihydrobenzo[b][1,4]dioxin-Based Compounds

  • (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12w): Replaces the oxazepine ring with a dihydrobenzo[b][1,4]dioxin system. This compound targets CDK9, showing 49% yield in synthesis and moderate inhibitory activity, suggesting that the dioxin ring may reduce mTOR affinity but enhance CDK9 selectivity .
  • I-CBP112 (CAS 1640282-31-0):
    Incorporates a 3,4-dimethoxyphenyl group and a piperidinylmethoxy substituent. It acts as a BET bromodomain inhibitor, highlighting how substituent diversity can redirect biological activity away from mTOR to epigenetic targets .

Pyridine-Containing Analogues

  • This compound, with a molecular weight of 836.43 g/mol, is part of a series optimizing mTORC1 selectivity .

Pharmacokinetic and Efficacy Comparisons

Compound Molecular Weight (g/mol) Target Key Pharmacokinetic Properties Efficacy Notes
XL388 (Parent Compound) 455.5 mTORC1/mTORC2 Oral bioavailability, moderate exposure Dose-dependent antitumor activity
SI-42 836.43 mTORC1 Not reported Selective bi-steric inhibition
CDK9 Inhibitor 12w ~450 (estimated) CDK9 49% synthetic yield Moderate CDK9 activity
I-CBP112 ~500 (estimated) BET Bromodomains Not reported Epigenetic modulation

Structure-Activity Relationships (SAR) and Selectivity

  • Tetrahydrofuran vs. Pyridine : The tetrahydrofuran-3-yl group in XL388 contributes to mTOR’s hydrophobic pocket binding, while pyridine-containing analogues (e.g., SI-42) improve solubility but may reduce blood-brain barrier penetration .
  • Substituent Position : Fluorine at the 7-position (e.g., CAS 2034290-42-9) enhances metabolic stability, whereas chloro-substituents (e.g., ) may increase halogen bonding but risk off-target effects.
  • Heterocycle Replacement : Dihydrobenzo[b][1,4]dioxin systems (e.g., 12w) shift activity from mTOR to CDK9, underscoring the importance of the oxazepine core for mTOR specificity .

Q & A

Q. What experimental controls are essential when studying this compound’s enantiomeric purity?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental CD spectra with enantiomerically pure standards.
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.